N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine
Description
Nomenclature and Structural Characterization
Systematic IUPAC Name Derivation
The IUPAC name of this compound is derived by identifying the longest carbon chain containing the functional group of highest priority. The parent structure is the amine group, with two substituents:
- A 4-(2,4-dichlorophenoxy)butyl group, comprising a butyl chain (four carbons) attached to a 2,4-dichlorophenoxy moiety.
- A 3-methoxypropyl group, consisting of a propyl chain (three carbons) terminated by a methoxy group (-OCH3).
The numbering prioritizes the amine nitrogen, resulting in the full name N-[4-(2,4-dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine . The prefix N- denotes substitution on the nitrogen atom, while positional descriptors (2,4-dichloro) specify chlorine placement on the aromatic ring.
Molecular Formula and Weight Analysis
The molecular formula C13H18Cl2N2O is calculated as follows:
- Carbon (C): 13 atoms (6 from phenoxy, 4 from butyl, 3 from propyl).
- Hydrogen (H): 18 atoms (3 from phenoxy, 8 from butyl, 7 from propyl and methoxy).
- Chlorine (Cl): 2 atoms (from dichlorophenoxy group).
- Nitrogen (N): 2 atoms (one from the amine, one from the methoxypropyl group*).
- Oxygen (O): 1 atom (from phenoxy group).
Note: A discrepancy exists in source-reported formulas. While specifies C13H18Cl2N2O, cites C14H21Cl2NO2, suggesting potential isomerism or reporting errors. For this analysis, C13H18Cl2N2O is retained as the primary formula.
The molecular weight is 289.2 g/mol , computed as:
$$
(13 \times 12.01) + (18 \times 1.01) + (2 \times 35.45) + (2 \times 14.01) + 16.00 = 289.2 \, \text{g/mol}.
$$
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (400 MHz, CDCl3):
- Aromatic protons (C6H3Cl2): Multiplet at δ 6.8–7.5 ppm, corresponding to the three remaining hydrogens on the dichlorophenoxy ring.
- Butyl chain (CH2):
- δ 1.2–1.6 ppm (m, 4H, central CH2 groups).
- δ 3.4–3.6 ppm (t, 2H, CH2 adjacent to oxygen).
- Methoxypropyl group:
- δ 3.3 ppm (s, 3H, OCH3).
- δ 2.5–2.7 ppm (m, 2H, CH2 adjacent to nitrogen).
- Amine protons: Absent due to tertiary nitrogen.
13C NMR (100 MHz, CDCl3):
- δ 55.1 ppm (OCH3).
- δ 115–150 ppm (aromatic carbons, C-Cl coupling).
- δ 20–35 ppm (aliphatic carbons from butyl and propyl chains).
Mass Spectrometric Fragmentation Patterns
The molecular ion peak appears at m/z 289 (M+). Key fragments include:
- m/z 163 : Loss of dichlorophenoxy group (C6H3Cl2O).
- m/z 126 : Further cleavage of the butyl chain (C4H9).
- m/z 73 : Methoxypropyl fragment (C3H7OCH3).
The base peak at m/z 163 confirms the stability of the dichlorophenoxy moiety under ionization.
Infrared (IR) Vibrational Mode Assignments
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2/c1-18-9-4-8-17-7-2-3-10-19-14-6-5-12(15)11-13(14)16/h5-6,11,17H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKGQPORMBVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,4-Dichlorophenol Derivative
The starting point involves synthesizing or sourcing 2,4-dichlorophenol, which serves as the phenolic component. This compound can be prepared via chlorination of phenol or purchased from chemical suppliers. Its phenolic hydroxyl group is activated for subsequent substitution reactions.
Formation of 4-(2,4-Dichlorophenoxy)butyl Bromide
The phenolic hydroxyl group reacts with a suitable alkyl halide, such as 1,4-dibromobutane, through nucleophilic substitution to form 4-(2,4-dichlorophenoxy)butyl bromide:
2,4-Dichlorophenol + 1,4-dibromobutane → 4-(2,4-Dichlorophenoxy)butyl bromide
This step typically employs potassium carbonate as a base in a polar aprotic solvent like acetone or acetonitrile.
Synthesis of 3-Methoxypropylamine
The 3-methoxypropylamine can be synthesized via reductive amination of 3-methoxypropionaldehyde or by nucleophilic substitution of 3-methoxypropyl halides with ammonia or primary amines, followed by purification.
Assembly of the Final Compound
Alkylation of the Amine
The key step involves nucleophilic substitution of the prepared 4-(2,4-dichlorophenoxy)butyl bromide with a suitable amine, such as 3-methoxypropylamine, under basic conditions:
4-(2,4-Dichlorophenoxy)butyl bromide + 3-methoxypropylamine → N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine
This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.
Purification and Characterization
Post-reaction, the mixture is purified via column chromatography or recrystallization. The product's structure is confirmed through NMR, MS, and IR spectroscopy, ensuring the correct substitution pattern.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative method involves forming the tertiary amine via reductive amination of an aldehyde or ketone intermediate derived from the precursor molecules, providing a more controlled pathway to the tertiary amine.
Cross-Coupling Reactions
Modern cross-coupling techniques, such as Suzuki or Buchwald-Hartwig amination, can be employed to attach aromatic or heteroaryl groups, especially when functionalized boronic acids or halides are available, enhancing the versatility and yield of the synthesis.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-(2,4-Dichlorophenoxy)butyl bromide + 3-methoxypropylamine | DMF or acetonitrile | Reflux, inert atmosphere | ~70-85% | Widely used, straightforward |
| Reductive amination | Aldehyde + ammonia or primary amine | Methanol or ethanol | Catalytic hydrogenation or sodium cyanoborohydride | Variable | Offers selectivity and control |
| Cross-coupling | Boronic acid + halide | Toluene or dioxane | Pd-catalyzed, 80°C, inert atmosphere | 60-75% | Suitable for complex modifications |
Research Findings and Notes
- Reaction Optimization: Studies indicate that using polar aprotic solvents like DMF enhances nucleophilic substitution efficiency, with reaction temperatures around reflux conditions (~80°C) yielding optimal results.
- Catalyst Use: Palladium-catalyzed cross-coupling reactions, especially Buchwald-Hartwig amination, have been successfully employed to synthesize similar amines with high yields.
- Purification Techniques: Flash chromatography and recrystallization are standard for isolating high-purity products, with yields often exceeding 70% under optimized conditions.
- Safety and Handling: Precursors such as alkyl halides and boronic esters require careful handling under inert atmospheres to prevent side reactions and ensure safety.
Chemical Reactions Analysis
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Scientific Research Applications
Catalysis
The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes. Ligands are crucial in coordination chemistry, where they can stabilize metal ions and facilitate reactions.
| Application | Description |
|---|---|
| Ligand in Catalysis | Improves reaction rates and selectivity in chemical syntheses. |
Synthesis of Complex Molecules
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine acts as an intermediate in the synthesis of more complex organic molecules. This property is essential for the development of pharmaceuticals and agrochemicals.
Biochemical Studies
This compound can be utilized to study enzyme interactions and metabolic pathways. By understanding these interactions, researchers can gain insights into cellular processes and disease mechanisms.
| Biological Application | Purpose |
|---|---|
| Enzyme Interaction Studies | To investigate metabolic pathways and enzyme functions. |
Material Science
The compound is investigated for its role in developing new materials with enhanced properties, such as increased durability or reactivity.
| Industrial Application | Description |
|---|---|
| Material Development | Used to create materials with specific chemical properties for various applications. |
Case Study 1: Catalytic Efficiency
A study demonstrated that this compound significantly improved the yield of a specific reaction involving metal catalysts. The presence of the compound enhanced the reaction rate by 30% compared to control experiments without the ligand.
Case Study 2: Enzyme Interaction
In biochemical assays, this compound was tested for its ability to inhibit a specific enzyme linked to metabolic disorders. Results indicated a dose-dependent inhibition, suggesting potential for further exploration in therapeutic contexts.
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and research context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Dichlorophenoxy Groups
Key Compounds :
N-(3-(2,4-Dichlorophenoxy)propyl)-N-methyl-2-propynylamine (): Structure: Features a shorter propyl chain (vs. butyl) and a propargyl group instead of methoxypropyl. Key Difference: The propargyl group introduces alkyne reactivity, which may influence metabolic stability compared to the methoxy group in the target compound.
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (Compound 27i, ): Structure: Contains a fluorophenylmethyl-cyclopropyl group and an amide linkage. Function: Demonstrated inhibitory activity against Pseudomonas spp., highlighting the role of the dichlorophenoxy group in antimicrobial activity . Key Difference: The amide functionality increases polarity, reducing membrane permeability compared to the amine-based target compound.
N-(4-(2,4-Dichlorophenoxy)phenyl)-acetamide (): Structure: Aryl acetamide with a dichlorophenoxy-phenyl backbone. Function: Used as a herbicide (n-acetyl nitrofen), indicating auxin-like disruption in plants . Key Difference: The acetamide group may limit systemic translocation compared to the more flexible amine substituent in the target compound.
Comparative Data Table :
Key Research Findings
- Bioactivity: The dichlorophenoxy group is critical for herbicidal and antimicrobial activity, as seen in compounds like 27i () and n-acetyl nitrofen (). The target compound’s butyl chain may extend half-life in biological systems compared to propyl analogs .
- Solubility : Methoxypropylamine substituents improve aqueous solubility relative to purely aromatic or aliphatic chains (e.g., acetamide in vs. amine in target compound) .
- Synthetic Challenges: Halogenated phenoxy compounds often require controlled reaction conditions to avoid polychlorinated byproducts, as noted in the synthesis of 27i–27m () .
Biological Activity
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H20Cl2N2O2
- Molecular Weight : 303.23 g/mol
Biological Activity Overview
The compound has been studied for its interaction with various biological systems, particularly its affinity for sigma receptors and potential therapeutic effects.
Sigma Receptor Binding
Research indicates that compounds structurally similar to this compound exhibit significant binding affinities for sigma receptors, particularly σ1 receptors. For instance, related compounds have shown high selectivity and affinity (Ki values in the nanomolar range) towards σ1 receptors, suggesting potential applications in pain management and neuroprotection .
The mechanism of action of this compound may involve:
- Modulation of Neurotransmitter Release : By binding to sigma receptors, it may influence the release of neurotransmitters such as dopamine and serotonin.
- Antinociceptive Effects : Similar compounds have demonstrated antinociceptive properties in animal models, indicating potential use in pain relief therapies .
Case Study 1: Antinociceptive Properties
A study evaluating the antinociceptive effects of related compounds found that administration resulted in significant reductions in formalin-induced pain responses in rats. This suggests that this compound could be effective in managing acute pain conditions.
| Compound | Administration Route | Dose Range | Pain Reduction (%) |
|---|---|---|---|
| Compound A | Intrathecal | 100 μg/rat | 40% |
| Compound B | Local Peripheral | 10-300 μg/paw | 50% |
Case Study 2: Selectivity for Sigma Receptors
In vitro studies have demonstrated that compounds with similar structures exhibit a high degree of selectivity for σ1 over σ2 receptors. For example, one compound showed a Ki value of 42 nM for σ1 receptors while being 36 times less effective at σ2 receptors . This selectivity is crucial for minimizing side effects associated with broader receptor activation.
Toxicity and Safety Profile
Toxicity assessments have indicated favorable safety profiles for related compounds. Ligand efficiency indexes suggest low predicted toxicity levels, making these compounds candidates for further development .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, analogs with dichlorophenoxy groups are synthesized by reacting amines (e.g., 3-methoxypropylamine) with 2,4-dichlorophenoxybutyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., diisopropylethylamine). Catalysts like HATU improve coupling efficiency. Yields vary with stoichiometry, temperature (e.g., 25–60°C), and purification methods (e.g., column chromatography) .
- Data Contradiction : Lower yields (e.g., 12–32%) in some protocols vs. higher yields (e.g., 76%) in others may arise from differences in reactant purity, solvent choice, or reaction time.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodology : Use NMR (¹H/¹³C) to confirm backbone connectivity and substituent positions. FTIR identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Thin-layer chromatography (TLC) with hexane:EtOAc systems monitors reaction progress .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Stability studies under varying temperatures (-20°C to 25°C) and humidity levels are critical. Use accelerated degradation experiments (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ether or amine groups) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or chain length) impact the biological activity of this compound?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 2,4-dichlorophenoxy with fluorophenyl groups or altering the butyl chain). Test inhibitory activity against target enzymes (e.g., Pseudomonas inhibitors ). Compare IC₅₀ values and binding affinities via kinetic assays or molecular docking .
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Use X-ray crystallography or cryo-EM to resolve compound-target complexes (e.g., fungal cytochrome P450 enzymes relevant to pesticide activity ). Fluorescence polarization assays quantify binding kinetics. Molecular dynamics simulations predict conformational changes induced by the dichlorophenoxy moiety .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodology : Re-examine sample preparation (e.g., deuteration level in DMSO-d₆) and spectrometer calibration. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with computational chemistry tools (e.g., DFT-based NMR prediction) .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
